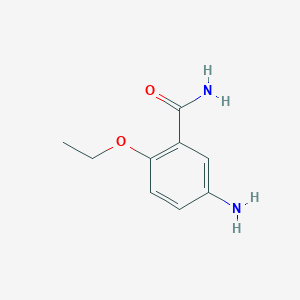

5-Amino-2-ethoxybenzamide

Description

Significance of the Benzamide (B126) Scaffold in Chemical Biology

The benzamide scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds. researchgate.netacs.org The versatility of the benzamide core lies in its ability to be readily functionalized at various positions on the benzene (B151609) ring and the amide group, allowing for the fine-tuning of its physicochemical properties and biological activity. acs.org This adaptability enables the creation of extensive libraries of derivatives for screening against various biological targets.

Benzamide derivatives have been shown to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. acs.orgnih.gov This has led to the development of benzamide-containing drugs with diverse therapeutic applications, including antipsychotic, antiemetic, gastroprokinetic, and anticancer agents. researchgate.netvalpo.edu The amide bond itself is a key structural feature, participating in hydrogen bonding interactions with biological macromolecules, which often contributes significantly to the binding affinity and selectivity of the compound. acs.org The exploration of structure-activity relationships (SAR) within different series of benzamide derivatives continues to be a major focus of research, aiming to optimize efficacy and minimize off-target effects. acs.orgnih.gov

Overview of Research Directions for 5-Amino-2-ethoxybenzamide and Related Benzamide Derivatives

Research into benzamide derivatives is multifaceted, with several key areas of investigation. While direct studies on this compound are limited, research on structurally related compounds provides insight into the potential research directions for this molecule.

A significant area of focus is the development of gastroprokinetic agents . For instance, a series of 4-amino-5-chloro-2-ethoxybenzamides has been synthesized and evaluated for their ability to enhance gastric emptying. nih.govjst.go.jp This research highlights the importance of the substitution pattern on the benzamide core for achieving potent prokinetic activity. nih.gov The S-isomer of a mosapride (B1662829) metabolite, which contains the 4-amino-5-chloro-2-ethoxybenzamide structure, has shown potential as a safe and effective prokinetic agent. nih.gov

Another prominent research direction is in the field of neuroscience , particularly in the development of atypical antipsychotics. Substituted benzamides have been extensively studied for their antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, and agonist activity at 5-HT1a receptors. acs.orgnih.gov These studies aim to develop agents with improved efficacy and a better side-effect profile compared to classical neuroleptics. nih.govwiley.com

The anticancer potential of benzamide derivatives is also a burgeoning field of research. Certain substituted bis-benzamides have demonstrated promising anticancer and antioxidant activities. researchgate.net The ability of the benzamide scaffold to be modified to target specific enzymes or pathways involved in cancer progression makes it an attractive starting point for the design of new therapeutic agents. smolecule.com

Furthermore, the antimicrobial properties of benzamide derivatives are being explored. valpo.edu Modifications to the benzamide structure, such as the introduction of amino and hydroxy groups, have been shown to enhance antimicrobial activity.

The synthesis of novel benzamide derivatives remains a crucial aspect of this research, with methodologies being developed to create diverse molecular architectures for biological evaluation. These synthetic efforts, coupled with computational modeling and biological screening, drive the discovery of new benzamide-based compounds with therapeutic potential.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 81929-48-8 | C9H12N2O2 |

| 4-Amino-2-ethoxybenzamide | 2641-86-3 | C9H12N2O2 |

| 4-amino-5-chloro-2-ethoxybenzamide | Not Available | C9H11ClN2O2 |

| Mosapride | 112885-41-3 | C21H25ClFN3O3 |

| Ethenzamide (2-Ethoxybenzamide) | 938-73-8 | C9H11NO2 |

| Amisulpride | 71675-85-9 | C17H27N3O4S |

| Sulpiride | 15676-16-1 | C15H23N3O4S |

| Tiapride | 51012-32-9 | C15H24N2O4S |

| Remoxipride | 82935-42-0 | C16H23BrN2O3 |

| N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide | Not Available | C16H16ClNO2 |

| N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide | Not Available | C20H22N2O3 |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMANAPXWHWJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis of 5 Amino 2 Ethoxybenzamide

Crystalline Structure Elucidation

The arrangement of molecules in the solid state is critical for determining a compound's properties. Crystallographic techniques offer unparalleled insight into this three-dimensional architecture.

For 5-Amino-2-ethoxybenzamide, an SCXRD analysis would reveal the planarity of the benzene (B151609) ring and the precise spatial orientation of the amino (-NH₂), ethoxy (-OCH₂CH₃), and benzamide (B126) (-CONH₂) substituents. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related structures, such as N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide, demonstrates how SCXRD can determine critical parameters like the dihedral angle between aromatic rings and the planarity of substituent groups relative to the ring. nih.gov Such data is crucial for understanding steric and electronic effects within the molecule.

Powder X-ray Diffraction (XRPD) is a vital tool for analyzing polycrystalline materials. It serves as a fingerprint for a specific crystalline phase and is instrumental in identifying the existence of polymorphs—different crystalline structures of the same compound. scirp.org

An XRPD pattern of this compound would be used to verify its phase purity and to screen for potential polymorphism, which can significantly impact a compound's physical properties. For the closely related isomer, 2-ethoxybenzamide (B1671398) (ethenzamide), high-resolution XRPD has been successfully used to solve its crystal structure from a powder sample. researchgate.net Studies on eutectic systems containing 2-ethoxybenzamide have also employed synchrotron XRPD to observe the formation of new metastable crystalline phases during thermal analysis. rsc.org

The crystal packing of this compound is expected to be dominated by an extensive network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donor sites—the primary amide (-CONH₂) and the aromatic amino (-NH₂) groups—and acceptor sites, including the carbonyl oxygen (C=O), the ethoxy oxygen, and the nitrogen atom of the amino group.

In the crystal structure of the isomer 2-ethoxybenzamide, the amide substituents are known to link into centrosymmetric head-to-head dimers via N-H···O=C hydrogen bonds. researchgate.net These dimers are further connected, giving rise to ribbon-like packing motifs. researchgate.net The presence of the additional 5-amino group in this compound introduces further possibilities for hydrogen bonding, likely resulting in more complex and robust two- or three-dimensional networks that significantly influence the compound's stability and crystal lattice energy.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, revealing detailed information about its functional groups, bonding, and molecular dynamics.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It provides a characteristic molecular fingerprint. The FT-IR spectrum of this compound would exhibit distinct bands corresponding to its various functional groups. The analysis of cocrystals of the related compound ethenzamide has shown significant shifts in the stretching vibrations of carboxylate and amino groups, confirming intermolecular interactions. scirp.org General amide bands are well-characterized, with the Amide I (primarily C=O stretch) and Amide II (N-H bending and C-N stretching) bands being particularly informative. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching | Amide and Amino groups | 3200-3500 | scirp.org |

| C-H Stretching | Aromatic and Aliphatic | 2850-3100 | scirp.org |

| C=O Stretching (Amide I) | Carbonyl in Amide | 1640-1680 | scirp.orgnih.gov |

| N-H Bending (Amide II) | Amide group | 1550-1620 | nih.gov |

| C-O-C Asymmetric Stretch | Ethoxy group | ~1250 |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR spectroscopy. aip.org It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions, making it highly effective for analyzing the carbon skeleton of the phenyl ring and the C-C bonds of the ethoxy group.

A complete vibrational analysis of this compound would involve the combined use of both FT-IR and Raman spectroscopy. For its isomer, 2-ethoxybenzamide, vibrational spectral analysis has been performed, aided by quantum chemical computations, to analyze structural and bonding features, including the nature of hydrogen bonding. researchgate.net This comprehensive approach allows for a definitive assignment of the observed vibrational modes to specific molecular motions.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-ethoxybenzamide (ethenzamide) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, specific signals corresponding to the ethoxy group, the aromatic protons, and the amino and amide protons are expected. Based on data from analogous compounds like 2-ethoxybenzamide and other aminobenzamides, the ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The protons of the benzene ring would appear as a set of multiplets, with their chemical shifts influenced by the electron-donating effects of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the electron-withdrawing effect of the amide (-CONH₂) group. The amino group protons would likely appear as a broad singlet, while the two amide protons can sometimes show distinct chemical shifts, especially if there is restricted rotation or intramolecular hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Ethoxy CH₃ | ~1.4 | Triplet (t) | Coupled to the OCH₂ protons. |

| Ethoxy OCH₂ | ~4.1 | Quartet (q) | Coupled to the CH₃ protons. |

| Amino NH₂ | ~3.5 - 5.0 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| Aromatic H | ~6.5 - 7.5 | Multiplets (m) | Specific shifts and coupling patterns depend on substitution. |

| Amide NH₂ | ~7.0 - 8.5 | Broad Singlets (br s) | Two distinct signals may be observed. |

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are predictable based on the electronic environment. For instance, the carbonyl carbon of the amide group is expected at a significantly downfield position. Data for the parent compound, 2-ethoxybenzamide, shows the carbonyl carbon at approximately 168 ppm and the ethoxy carbons at around 15 ppm (CH₃) and 64 ppm (OCH₂). The introduction of an amino group at the C5 position would shift the signals of the aromatic carbons it is attached to and those at the ortho and para positions relative to it.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Ethoxy CH₃ | ~15 | |

| Ethoxy OCH₂ | ~64 | |

| Aromatic C-H | ~110 - 130 | Six distinct signals are possible for the aromatic carbons. |

| Aromatic C-N | ~140 - 150 | Carbon attached to the amino group. |

| Aromatic C-O | ~155 - 160 | Carbon attached to the ethoxy group. |

| Aromatic C-C=O | ~120 - 125 | Carbon to which the amide group is attached. |

| Amide C=O | ~168 - 170 | Carbonyl carbon. |

Solid-State NMR (ssNMR) Solid-State NMR is a powerful technique for characterizing the structure and dynamics of materials in their solid form, which is particularly useful for studying polymorphism and cocrystals. For this compound, ssNMR could be used to identify different crystalline forms (polymorphs) by detecting variations in the chemical shifts of carbon and nitrogen atoms due to different packing arrangements in the crystal lattice. Studies on cocrystals of the related compound ethenzamide have utilized ¹³C and ¹⁵N ssNMR to confirm the formation of new crystalline phases and to understand the hydrogen-bonding interactions between the drug and the coformer. These studies show that changes in the intermolecular interactions within the crystal structure lead to measurable changes in the NMR spectra, providing insight into the supramolecular assembly.

UV-Vis and Luminescence Spectroscopy for Electronic Structure

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The spectrum can reveal information about the conjugated systems present. For this compound, the benzene ring conjugated with the amide, amino, and ethoxy groups constitutes the chromophore. The absorption maxima (λ_max) are influenced by these substituents. The strong electron-donating amino and ethoxy groups are expected to cause a bathochromic (red) shift compared to unsubstituted benzamide. Studies on related compounds, like 4-amino-5-chloro-2-ethoxybenzoic acid, show strong absorption in the UV region, which is used for quantification in solution. The solubility of a compound can also be determined using UV-Vis spectroscopy by measuring the absorbance at its λ_max in a saturated solution.

Predicted Electronic Spectroscopy Data for this compound

| Technique | Parameter | Predicted Value/Region | Notes |

| UV-Vis | λ_max | ~280 - 320 nm | Dependent on solvent polarity. Aromatic π→π* transitions. |

| Luminescence | Emission | Possible fluorescence in the UV or visible region | Highly dependent on molecular environment and aggregation state. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be calculated, which is characteristic of each element and its chemical state.

For this compound, XPS would provide distinct signals for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The high-resolution spectrum of each element would reveal different chemical states. For example, the C 1s spectrum could be deconvoluted into components representing C-C/C-H bonds in the aromatic ring and ethoxy group, C-O bonds of the ethoxy group, and the C=O of the amide. The N 1s spectrum would be particularly informative, as it could distinguish between the nitrogen in the amino group (-NH₂) and the nitrogen in the amide group (-CONH₂) due to their different electronic environments. Similarly, the O 1s spectrum could differentiate the oxygen in the ethoxy group from the carbonyl oxygen. This technique has been applied to coordination polymers derived from 2-ethoxybenzamide to confirm the electronic state of metal ions and the bonding environment of the ligand atoms.

Predicted XPS Binding Energies for this compound

| Core Level | Chemical State | Predicted Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-N (amino) | ~286.0 |

| C 1s | C-O (ethoxy) | ~286.5 |

| C 1s | C=O (amide) | ~288.0 |

| N 1s | Amine (-NH₂) | ~399.5 |

| N 1s | Amide (-CONH₂) | ~400.5 |

| O 1s | C=O (amide) | ~531.5 |

| O 1s | C-O (ethoxy) | ~533.0 |

Structure Activity Relationship Sar Studies and Rational Design of 5 Amino 2 Ethoxybenzamide Derivatives

Systematic Functional Group Modifications on the Benzamide (B126) Scaffold

The benzamide scaffold serves as a versatile template for chemical modification. Researchers have systematically altered various positions on this core structure to probe the chemical space and identify key interactions with biological receptors. These modifications typically involve the amino group, the ethoxy group, the aromatic ring, and the amide nitrogen.

The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups on the 5-Amino-2-ethoxybenzamide core are critical determinants of its biological profile. SAR studies have demonstrated that the presence and position of these substituents significantly modulate activity.

The amino group, particularly at the 5-position, has been shown to be crucial for the inhibitory capacity of certain benzamide derivatives. nih.gov For instance, in the development of noncovalent inhibitors for SARS-CoV papain-like protease (PLpro), the addition of an amino group to the benzamide moiety was found to increase inhibitory activity. nih.gov The specific location of this group can also be important, although in some cases, its impact appears independent of its exact position on the ring. nih.gov Further derivatization of the amino group, such as through dimethylation or conversion to a sulfonamide, often leads to a decrease in activity, suggesting that a primary amine may be optimal for certain receptor interactions. nih.gov

The position of the ethoxy group also plays a vital role. Studies on related compounds, such as 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, revealed that shifting the ethoxy substitution from the 4-position to the 2-position on the phenyl ring significantly enhanced functional activities, including cell proliferation inhibition and apoptosis induction. researchgate.net This highlights the sensitivity of biological targets to the spatial arrangement of substituents on the benzamide ring, making the 2-ethoxy configuration a key feature for potency.

The introduction of halogens (e.g., F, Cl, Br, I) and heteroalicyclic rings (e.g., piperidine (B6355638), pyridine) onto the benzamide scaffold is a common strategy to modulate physicochemical properties like lipophilicity, electronic character, and metabolic stability, thereby influencing biological interactions.

Halogen substitution has been shown to significantly enhance the biological activity of benzamide derivatives. In studies targeting the Hedgehog (Hh) signaling pathway, it was found that halogen-substituted analogs had two to three times better activity than alkyl-substituted ones. mdpi.com Among the halogens, brominated compounds demonstrated superior activity compared to chlorinated and fluorinated derivatives. mdpi.com The position of the halogen is also a key factor; for example, a para-substituted halogen compound showed slightly better activity than a meta-substituted one. mdpi.com In the context of dopamine (B1211576) D₂ receptor ligands, iodinated benzamide derivatives displayed very high affinity, with Kᵢ values in the nanomolar range, making them suitable for in vivo imaging applications. nih.gov

Heteroalicyclic moieties, such as piperidine or pyridine (B92270) groups, can also improve activity. When a benzene (B151609) ring in a series of benzamide derivatives was replaced with a pyridine or sulfonyl group, the inhibitory activity against the Hh signaling pathway was enhanced. mdpi.com Specifically, a compound incorporating a pyridine group (compound 5q) showed the best activity in the series with an IC₅₀ value of 1.26 µM. mdpi.comnih.gov

| Compound ID | Scaffold Modification | Biological Target | Activity (IC₅₀) | Reference |

| 5b | para-Chloro substitution | Hh Signaling Pathway | 12.47 µM | mdpi.com |

| 5c | meta-Chloro substitution | Hh Signaling Pathway | 14.63 µM | mdpi.com |

| 5h | Electron-donating group | Hh Signaling Pathway | 7.85 µM | mdpi.com |

| 5j | Electron-donating group | Hh Signaling Pathway | 4.74 µM | mdpi.com |

| 5q | Pyridine group substitution | Hh Signaling Pathway | 1.26 µM | mdpi.com |

| NAE (27) | Iodinated derivative | Dopamine D₂ Receptor | 0.68 nM (Kᵢ) | nih.gov |

SAR studies on N-substituted benzamides designed as histone deacetylase (HDAC) inhibitors have yielded several key insights. For instance, the presence of a 2-substituent on a phenyl ring attached to the amide nitrogen was found to be critical for antiproliferative activity. nih.gov The heteroatoms of the amide group itself are also important, as they can chelate with the zinc ion present in the active site of HDACs. nih.gov Conversely, the introduction of a chlorine atom or a nitro group onto the same benzene ring was shown to significantly decrease antiproliferative activity. nih.gov

In other studies, a variety of N-aryl-N-(2-oxo-2-arylethyl) benzamides have been synthesized to explore different substitution patterns. nih.govmdpi.com The introduction of methoxy (B1213986) and hydroxy groups on N-benzimidazole-derived carboxamides has also been investigated, confirming that the type and number of substituents on the phenyl ring, as well as on the benzimidazole (B57391) core, strongly impact biological activity. mdpi.com

Rational Design Principles for Enhancing Biological Specificity and Potency

Rational drug design aims to develop new therapeutic agents based on a known biological target. This approach relies on understanding the three-dimensional structure of the target and using this information to design molecules that bind with high affinity and specificity. For benzamide derivatives, rational design involves modifying the lead structure to improve its fit within the binding pocket of the target receptor. nih.govnih.gov

A key principle is molecular modification based on existing active compounds. By analyzing the SAR of a series of derivatives, medicinal chemists can identify which functional groups are essential for activity (the pharmacophore) and which can be modified to enhance properties like potency or reduce off-target effects. nih.gov For example, based on the activities of known benzamide-based HDAC inhibitors, it was concluded that the length of the inhibitor molecule is as important as the presence of an NH₂ group at a specific position. nih.gov This knowledge allows for the design of new analogs with potentially improved efficacy.

Another principle is the use of bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties. This can lead to retained or enhanced biological activity while potentially improving pharmacokinetic properties. The replacement of a benzene ring with a pyridine ring, as seen in some Hedgehog pathway inhibitors, is an example of this strategy leading to enhanced potency. mdpi.comnih.gov

Computational Approaches in SAR Elucidation, including Molecular Docking for Binding Pattern Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to elucidate SAR and guide the rational design of new compounds. Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net

Molecular docking simulations allow researchers to visualize the binding mode of benzamide derivatives within the active site of a receptor. dergipark.org.tr This helps in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity. researchgate.netnih.gov For example, docking studies of N-substituted benzamide derivatives with HDAC2 revealed hydrogen bonding, van der Waals forces, and hydrophobic interactions that were similar to the established inhibitor MS-275. nih.govresearchgate.net Such studies can explain why certain modifications enhance activity while others diminish it.

These computational models can predict the binding energies of designed compounds, allowing for the virtual screening of large libraries of molecules before their synthesis. nih.govdergipark.org.tr This pre-screening process saves time and resources by prioritizing compounds that are most likely to be active. For instance, virtual screening was used to dock designed benzamide compounds into the ATP binding site of the COX-2 receptor to predict if they had a binding mode analogous to known inhibitors. nih.gov The combination of molecular docking with SAR data provides a comprehensive understanding of the structural requirements for biological activity, accelerating the development of more potent and specific this compound derivatives.

Mechanistic Investigations of 5 Amino 2 Ethoxybenzamide S Biological Interactions

Enzyme Modulation Mechanisms

Cyclooxygenase (COX) Enzyme Inhibition and Prostaglandin Synthesis Modulation

Prostaglandins (B1171923) are critical mediators involved in physiological functions like protecting the stomach mucosa and pathological processes such as inflammation, fever, and pain. semanticscholar.orgresearchgate.net The synthesis of prostaglandins is dependent on the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov COX-1 is a constitutively expressed enzyme responsible for prostaglandins that maintain physiological functions, while COX-2 is an inducible isoform that produces prostaglandins involved in inflammatory responses. semanticscholar.orgresearchgate.net The inhibition of these enzymes is a key mechanism for many anti-inflammatory and analgesic drugs. semanticscholar.org

Research into the development of novel COX-1 inhibitors has explored scaffolds based on 4- and 5-amino-2-alkoxy-N-phenylbenzamide. nih.gov This research led to the synthesis of 5-Amino-2-ethoxybenzamide derivatives that demonstrated notable analgesic and COX-1 inhibitory activities. nih.gov Specifically, compounds such as 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide exhibited potent COX-1 inhibitory effects comparable to the well-known non-steroidal anti-inflammatory drug, indomethacin (B1671933). nih.gov Another derivative, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide, showed a more potent analgesic effect than indomethacin in murine models, despite having weaker COX-1 inhibitory activity. nih.gov These findings suggest that the analgesic properties of these compounds may not be solely dependent on the degree of COX-1 inhibition, hinting at a more complex mechanism of action. nih.gov

Table 1: Analgesic and COX-1 Inhibitory Activities of this compound Derivatives

| Compound | COX-1 Inhibitory Activity | Analgesic Effect (in murine models) | Reference |

|---|---|---|---|

| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | Potent, similar to indomethacin | Potent, similar to indomethacin | nih.gov |

| 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide | Weaker than indomethacin | More potent than indomethacin | nih.gov |

Histone Acetyltransferase (HAT) Activation and Inhibition Studies

Histone acetylation is a crucial epigenetic modification that regulates gene expression. nih.gov This process is controlled by two enzyme families with opposing functions: histone acetyltransferases (HATs) and histone deacetylases (HDACs). biorxiv.org HATs transfer an acetyl group to lysine (B10760008) residues on histones, which neutralizes their positive charge, leading to a more relaxed chromatin structure that allows for gene transcription. nih.govembopress.org Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin state and gene repression. nih.gov

The N-phenylbenzamide scaffold, a core component of this compound, has been a subject of investigation for its potential to modulate these epigenetic enzymes. While direct studies on this compound's interaction with HATs are not extensively detailed, research on related N-phenylbenzamide analogs has identified both activators and inhibitors of the p300 HAT enzyme. biorxiv.org For instance, certain derivatives of the N-phenylbenzamide scaffold have been shown to activate p300, while others, distinguished by the presence of a cyclic amine or longer branched alkyl groups, inhibit the enzyme's activity. biorxiv.org Furthermore, the broader class of 2-aminobenzamides has been explored for its inhibitory effects on HDACs, with some derivatives showing promising activity against class I HDACs (HDAC1, 2, and 3). nih.govfrontiersin.orgepa.gov These findings suggest that the aminobenzamide structure is a versatile scaffold for developing modulators of histone acetylation.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition by Related Sulfonamide Analogs

Dihydropteroate synthase (DHPS) is a vital enzyme in the bacterial pathway for synthesizing folic acid, a necessary component for producing nucleotides and, consequently, for bacterial replication. patsnap.com This enzyme is absent in humans, making it an effective target for selective antibacterial agents. patsnap.comexcli.de Sulfonamides, a class of synthetic antibiotics, function as competitive inhibitors of DHPS. wikipedia.orgnih.gov They mimic the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, and bind to the enzyme's active site, thereby blocking the synthesis of dihydropteroate and halting bacterial growth. patsnap.comcnr.it

While there are no direct studies detailing the inhibition of DHPS by this compound, the potential for its sulfonamide analogs to act as DHPS inhibitors can be inferred from the well-established mechanism of this drug class. patsnap.comexcli.de The effectiveness of sulfonamides has been diminished over time due to the development of bacterial resistance, often through mutations in the DHPS enzyme. nih.gov Nevertheless, the principle of competitive inhibition of DHPS by PABA analogs remains a cornerstone of antibacterial therapy, and research into novel sulfonamide structures continues. excli.denih.gov

Receptor Binding and Antagonism Profiling (e.g., Serotonin-3 (5-HT3), 5-HT1A/5-HT7 receptors)

The serotonergic system, involving a variety of 5-hydroxytryptamine (5-HT) receptors, plays a critical role in numerous physiological and pathological processes. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is a significant target for therapeutic agents, particularly in the management of emesis. nih.gov Benzamide (B126) derivatives have been a focus of research in the development of potent 5-HT3 receptor antagonists. nih.gov Studies on 2-alkoxy-4-amino-5-chlorobenzamide derivatives have shown that modifications to the amine moiety can lead to potent 5-HT3 receptor antagonistic activity. nih.gov

Cellular Signaling Pathway Interventions

cAMP Response Element-Binding Protein (CREB) Phosphorylation and Melanin (B1238610) Synthesis Induction

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in regulating the expression of genes involved in various cellular processes. wikipedia.orgnih.gov The activation of CREB is typically mediated through its phosphorylation by various protein kinases, which is initiated by upstream signaling pathways. wikipedia.orgebi.ac.uk

A study on the closely related compound, 2-ethoxybenzamide (B1671398) (ETZ), revealed its capacity to significantly enhance melanin synthesis in B16F1 melanoma cells. nih.gov The investigation into the underlying mechanism showed that ETZ increased the levels of melanogenic proteins and the mRNA levels of genes associated with melanogenesis. nih.gov A key finding of this study was the observation of increased phosphorylation of CREB following treatment with ETZ. nih.gov This suggests that ETZ induces melanin synthesis by activating the CREB signaling pathway. nih.gov Although this study did not observe a change in intracellular cAMP levels, the phosphorylation of CREB is a critical step in initiating the transcription of genes necessary for melanin production. ebi.ac.uknih.gov

Interactions with Epigenetic Regulatory Networks, including Protein Acetylation

The role of this compound in modulating epigenetic regulatory networks, particularly through its influence on protein acetylation, is an area of active investigation. Epigenetic modifications, such as the acetylation of histone proteins, are critical for regulating gene expression without altering the underlying DNA sequence. The balance of acetylation is maintained by histone acetyltransferases (HATs) and histone deacetylases (HDACs).

Recent studies have explored the potential for benzamide derivatives to interact with these epigenetic modulators. While direct evidence for this compound is still emerging, related N-(2-aminophenyl)benzamide compounds have been shown to act as inhibitors of histone deacetylase (HDAC). For instance, a series of potent chiral inhibitors of HDAC containing a N-(2-aminophenyl)benzamide unit demonstrated isoform selectivity, with significant inhibition of HDAC3-NCoR1. This suggests that the benzamide moiety can serve as a key structural feature for interaction with the active site of these enzymes.

The potential mechanism of interaction for compounds like this compound with HDACs may involve the coordination of the benzamide functional group with the zinc ion present in the enzyme's active site, a common feature for many HDAC inhibitors. The amino and ethoxy substituents on the phenyl ring would then influence the binding affinity and selectivity for different HDAC isoforms. Further research is necessary to specifically characterize the interaction of this compound with various HDACs and to determine its impact on histone acetylation levels and subsequent gene expression patterns.

| Interacting Moiety | Potential Target Class | Implied Biological Effect |

| Benzamide | Histone Deacetylases (HDACs) | Alteration of gene expression |

Detailed Ligand-Protein Interaction Characterization

A comprehensive understanding of the therapeutic potential of this compound requires a detailed characterization of its interactions with specific protein targets. Computational modeling and experimental validation are key to identifying the binding sites and the nature of the chemical interactions that drive its biological activity.

While a complete interaction profile for this compound is not yet fully elucidated, studies on structurally similar benzamides provide a framework for its potential binding modes. For example, the gastroprokinetic agent mosapride (B1662829), which is a more complex benzamide derivative, demonstrates potent agonistic activity at serotonin (B10506) 5-HT4 receptors. nih.gov This interaction is crucial for its therapeutic effect on gastrointestinal motility. The binding of such compounds is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces within the receptor's binding pocket.

For this compound, the amino and ethoxy groups are expected to play a significant role in defining its protein binding specificity. The amino group can act as a hydrogen bond donor, while the ethoxy group can engage in hydrophobic interactions. The precise nature of these interactions, including the specific amino acid residues involved in the binding pocket of a target protein, would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy of the ligand-protein complex.

| Potential Interaction Type | Functional Groups Involved | Potential Target Residues |

| Hydrogen Bonding | Amino group, Benzamide carbonyl | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Ethoxy group, Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Electrostatic Interactions | Amino group (if protonated) | Aspartic acid, Glutamic acid |

Preclinical and in Vitro Pharmacological Research on 5 Amino 2 Ethoxybenzamide and Its Analogs

Cellular Model Systems for Biological Evaluation

The initial assessment of a compound's biological effects is typically conducted in well-established cellular model systems. These in vitro models provide a controlled environment to study specific cellular processes and to determine a compound's activity and potential toxicity.

Melanoma Cell Lines (e.g., B16F1) for Pigmentation Studies

Melanoma cell lines are instrumental in the study of melanogenesis, the process of melanin (B1238610) production. The B16F1 mouse melanoma cell line, in particular, is a widely used model for screening compounds that may modulate pigmentation. nih.govnih.gov Research on analogs of 5-Amino-2-ethoxybenzamide, such as 2-Ethoxybenzamide (B1671398) (ETZ), has demonstrated the utility of this cell line. Studies have shown that ETZ can significantly enhance melanin synthesis in B16F1 melanoma cells and induce the formation of melanosomes, the organelles responsible for melanin production and storage. nih.gov This cell line allows for the investigation of signaling pathways involved in melanogenesis, such as the CREB signaling pathway, which was found to be activated by ETZ treatment. nih.gov The responsiveness of B16F1 cells to known pigmentation modulators makes them a suitable primary screen for new compounds like this compound and its derivatives.

Fibroblast Cell Lines for Cytotoxicity Assessments and Dose Optimization

In Vitro Studies on Cancer Initiation Modulation

The potential for a compound to modulate the initial stages of cancer can be investigated using various in vitro models. While direct studies on the effect of this compound on cancer initiation are limited, research into its analogs provides some insights. For instance, a series of 5-amino-2-ether-benzamide derivatives were synthesized and evaluated as potential autophagy inhibitors. researchgate.net Autophagy is a cellular process that can play a dual role in cancer, including at the initiation stage. The ability of these compounds to inhibit autophagy in cancer cell lines suggests a potential mechanism through which they could influence cancer cell survival and progression. researchgate.net However, further specific studies are required to establish a direct link between this compound and the modulation of cancer initiation.

Functional Assays and Phenotypic Screening in Cellular Contexts

Following initial cytotoxicity assessments, functional assays are employed to screen for desired phenotypic changes and to understand the compound's mechanism of action at a molecular level.

Melanin Production and Tyrosinase Activity Assays

Assays to measure melanin production and the activity of tyrosinase, the key enzyme in melanogenesis, are fundamental in pigmentation research. nih.govnih.gov In studies involving analogs like 2-Ethoxybenzamide, melanin content in B16F1 cells is quantified after treatment with the compound. nih.gov This is often done by lysing the cells and measuring the absorbance of the melanin pigment.

Furthermore, the activity of tyrosinase can be assessed both in cell lysates and with purified enzyme. These assays typically measure the enzymatic conversion of a substrate, such as L-DOPA, to a colored product, dopachrome (B613829). nih.govnih.gov For example, research on 2-Ethoxybenzamide in B16F1 cells showed an increase in the protein levels of tyrosinase, which correlated with the observed increase in melanin synthesis. nih.gov

| Assay | Purpose | Typical Method |

| Melanin Content Assay | To quantify the amount of melanin produced by cells. | Spectrophotometric measurement of melanin extracted from cell lysates. |

| Tyrosinase Activity Assay | To measure the enzymatic activity of tyrosinase. | Colorimetric assay monitoring the formation of dopachrome from L-DOPA. |

Enzymatic Activity Assays (e.g., COX, HAT)

Beyond pigmentation, the pharmacological profile of this compound and its analogs has been explored through enzymatic activity assays for other targets, such as cyclooxygenase (COX). The COX enzymes (COX-1 and COX-2) are involved in inflammation and pain pathways. nih.govnih.gov

A study focused on the development of 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives as novel COX-1 inhibitors. nih.gov The inhibitory activity of these compounds was evaluated using in vitro enzyme assays that measure the peroxidase activity of COX. nih.govcaymanchem.comcaymanchem.com These assays monitor the appearance of an oxidized product in the presence of the enzyme and a substrate. caymanchem.comcaymanchem.com

The research identified several derivatives with potent COX-1 inhibitory activity. For instance, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide demonstrated potent COX-1 inhibition. nih.gov The table below summarizes the COX-1 inhibitory activity of selected analogs.

| Compound | Structure | COX-1 Inhibitory Activity (IC50) |

| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | Derivative of this compound | Potent inhibitor nih.gov |

| 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide | Derivative of this compound | Weaker inhibitor than indomethacin (B1671933) nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Preclinical Animal Models for Mechanistic Insight (excluding human clinical trials)

Pain and Inflammation Models for Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory potential of this compound analogs has been investigated in various preclinical animal models designed to mimic pain and inflammatory states. A key model utilized in this research is the acetic acid-induced writhing test in mice, a visceral pain model that assesses the efficacy of analgesic compounds by measuring the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.

Research into a series of 5-Amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives identified several compounds with significant analgesic activity in this model. Notably, two analogs demonstrated potency comparable to, or greater than, the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. These findings suggest that the this compound scaffold is a promising foundation for the development of novel analgesic agents. The mechanism of action for these analogs is linked to the inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway.

Table 1: Analgesic Activity of this compound Analogs in Acetic Acid-Induced Writhing Test This table is interactive. You can sort and filter the data.

| Compound | Animal Model | Key Findings |

|---|---|---|

| 5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | Murine (Mouse) | Possesses potent analgesic activity, similar to that of indomethacin. |

| 5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide | Murine (Mouse) | Showed a more potent analgesic effect than indomethacin. |

Gastroprokinetic Activity Assessment in Animal Models

Analogs of this compound have been evaluated for their potential as gastroprokinetic agents, which are substances that enhance gastrointestinal motility. Preclinical assessments in animal models, such as rats and mice, are crucial for determining the efficacy of these compounds.

In these studies, the primary method for evaluating gastroprokinetic activity involves measuring the rate of gastric emptying. This is often accomplished by administering a test meal, such as a phenol (B47542) red semisolid meal or resin pellets, to the animals and then quantifying the amount of the meal remaining in the stomach after a specific period. Research on a series of N-[(2-morpholinyl)alkyl]benzamides, which included a 4-amino-5-chloro-2-ethoxybenzamide derivative, demonstrated potent and selective gastric prokinetic activity. This particular analog was shown to be effective in accelerating the gastric emptying of both semisolid and solid meals in rats, indicating its potential utility in treating disorders characterized by delayed gastric emptying.

Table 2: Gastroprokinetic Activity of a 2-Ethoxybenzamide Analog This table is interactive. You can sort and filter the data.

| Compound | Animal Model | Assessment Model | Key Findings |

|---|

| 4-Amino-N-((4-benzyl-2-morpholinyl)-methyl)-5-chloro-2-ethoxybenzamide | Rat, Mouse | Gastric emptying of phenol red semisolid meal; Gastric emptying of resin pellets solid meal | Showed potent and selective gastric prokinetic activity. |

Neuropsychiatric Models for Anxiolytic-like and Antipsychotic-like Properties

Derivatives based on the broader salicylamide (B354443) structure, to which this compound belongs, have been explored for their potential in treating neuropsychiatric disorders. Preclinical rodent models are essential for evaluating the anxiolytic-like and antipsychotic-like properties of these novel compounds.

One such analog, a novel arylpiperazine alkyl derivative of salicylamide known as JJGW08, has been studied for its effects on dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in antipsychotic and anxiolytic therapies. mdpi.comnih.gov Its antipsychotic-like potential was assessed using models of pharmacologically-induced hyperlocomotion, such as those induced by MK-801 (a non-competitive NMDA receptor antagonist) or amphetamine. nih.gov JJGW08 was found to be effective in these models. nih.gov Furthermore, its anxiolytic-like properties were demonstrated in specific behavioral tests, including the four-plate test and the marble-burying test in mice. nih.gov These findings indicate that the compound exhibits a promising multimodal profile, acting as an antagonist at dopamine D2 and serotonin 5-HT1A receptors. mdpi.comnih.gov

Table 3: Neuropsychiatric Profile of a Salicylamide Analog (JJGW08) This table is interactive. You can sort and filter the data.

| Compound | Animal Model | Activity | Assessment Model(s) | Key Findings |

|---|---|---|---|---|

| JJGW08 | Rat, Mouse | Antipsychotic-like | MK-801-induced hyperlocomotion; Amphetamine-induced hyperlocomotion | Demonstrated an antipsychotic-like effect. nih.gov |

| JJGW08 | Mouse | Anxiolytic-like | Four-plate test; Marble-burying test | Demonstrated anxiolytic-like properties. nih.gov |

Preclinical Cancer Research Models

The therapeutic potential of benzamide (B126) derivatives extends into oncology, where analogs are being investigated for their anti-cancer properties. Preclinical cancer research often employs in vivo animal models, such as murine xenograft models, to evaluate the efficacy of novel compounds in a living system.

A study involving 2-methoxy-5-amino-N-hydroxybenzamide, an analog where the ethoxy group is replaced by a methoxy (B1213986) group, investigated its ability to sensitize colon cancer cells to apoptosis (programmed cell death) induced by TNF-related apoptosis-inducing ligand (TRAIL). In a murine model where TRAIL-resistant colon cancer cells were grafted onto mice, this compound demonstrated significant anti-tumor activity. The study found that the analog synergized with TRAIL to inhibit tumor growth. Mechanistically, it was shown to upregulate the expression of Death Receptor 5 (DR5) and reduce the expression of survivin, an anti-apoptotic protein. These findings suggest that such benzamide derivatives could be valuable in therapeutic strategies for overcoming TRAIL resistance in colon cancer.

Table 4: Anti-cancer Activity of a 5-Aminobenzamide Analog This table is interactive. You can sort and filter the data.

| Compound | Animal Model | Cancer Type | Key Findings |

|---|

| 2-Methoxy-5-amino-N-hydroxybenzamide | Murine (Mouse) | TRAIL-resistant Colon Cancer | Upregulated DR5, reduced survivin expression, and synergized with TRAIL to inhibit tumor growth. |

Computational Chemistry and Molecular Modeling of 5 Amino 2 Ethoxybenzamide

Quantum Chemical Calculations for Electronic and Structural Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of 5-Amino-2-ethoxybenzamide. atlantis-press.comresearchcommons.orgindexcopernicus.com These methods are used to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. atlantis-press.comindexcopernicus.com For instance, a study on related benzene (B151609) sulfonamides used the B3LYP/6-31G(d,p) method to obtain optimized geometrical parameters. indexcopernicus.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchcommons.orgindexcopernicus.com A smaller energy gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. indexcopernicus.com Natural Bond Orbital (NBO) analysis helps in understanding intramolecular interactions, such as hyperconjugation and charge delocalization. indexcopernicus.com These computational approaches offer a detailed picture of the molecule's intrinsic properties, which are foundational for understanding its behavior in more complex biological systems.

Table 1: Representative Data from Quantum Chemical Calculations

| Calculated Property | Typical Method | Information Yielded |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Bond lengths, bond angles, dihedral angles. atlantis-press.com |

| HOMO-LUMO Energy Gap | DFT | Chemical reactivity, kinetic stability. researchcommons.org |

| Molecular Electrostatic Potential (MEP) | DFT | Sites for electrophilic and nucleophilic attack. indexcopernicus.com |

| Natural Bond Orbital (NBO) Analysis | DFT | Intramolecular interactions, charge delocalization. indexcopernicus.com |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. mdpi.comnsbmb.org.ng This method is instrumental in predicting the binding mode and affinity of this compound with various biological targets. The process involves placing the ligand in the active site of the receptor and evaluating the resulting complex using a scoring function, which estimates the binding energy. mdpi.comresearchgate.net

For benzamide (B126) derivatives, docking studies have been employed to investigate their potential as inhibitors for enzymes like topoisomerases. researchgate.netdergipark.org.tr In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com The ligand's structure is optimized, often using a force field like MMFF94. mdpi.com The docking software then explores various conformations of the ligand within the binding pocket, calculating a docking score for each pose. mdpi.com Lower binding energy scores generally indicate a more stable protein-ligand complex. dergipark.org.tr

The results of docking studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. nsbmb.org.ngresearchgate.net For example, a study on benzamide derivatives as topoisomerase inhibitors identified hydrogen bonds with residues like DG13 and interactions with other amino acids such as LYS440 and ARG487. dergipark.org.tr This information is critical for understanding the mechanism of action and for structure-based drug design. nih.gov

Table 2: Key Aspects of Molecular Docking Studies

| Aspect | Description | Example Finding |

|---|---|---|

| Binding Affinity | Estimated by a scoring function (e.g., in kcal/mol). researchgate.net | Binding energies for benzamide derivatives ranging from -60 to -114 kcal/mol against Topoisomerase IIα. researchgate.net |

| Binding Pose | The predicted orientation of the ligand in the active site. nsbmb.org.ng | Identification of the most stable conformation of the ligand. |

| Key Interactions | Identification of hydrogen bonds, hydrophobic interactions, etc. mdpi.com | Hydrogen bond formation with specific amino acid residues like ARG139 and TRY180. nsbmb.org.ng |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its interaction with biological targets over time. chemrxiv.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the flexibility of both the ligand and the protein, offering deeper insights than static docking studies. wustl.edu

MD simulations are used for conformational analysis, revealing the range of shapes the molecule can adopt in solution or when bound to a receptor. This is crucial as the biological activity of a molecule is often dependent on its conformation. Simulations can also elucidate the kinetics of binding, including the rates of association and dissociation of the ligand-target complex.

In the context of drug design, MD simulations are often performed on the complex predicted by molecular docking to assess its stability. chemrxiv.org The trajectory of the simulation can be analyzed to calculate root-mean-square deviation (RMSD) to monitor conformational changes and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Binding Free Energy Calculations to Quantify Ligand-Protein Affinity

To obtain a more accurate quantification of ligand-protein affinity than that provided by docking scores, binding free energy calculations are employed. chemrxiv.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular approaches. nih.govresearchgate.net These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.govrsc.org

The binding free energy is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The calculation involves contributions from van der Waals and electrostatic interactions, polar solvation energy (calculated using PB or GB models), and nonpolar solvation energy (often estimated from the solvent-accessible surface area, SASA). nih.govresearchgate.net

These calculations are generally performed on snapshots taken from an MD simulation trajectory, thus accounting for the dynamic nature of the system. While computationally more demanding than docking, MM/PBSA and MM/GBSA often provide a better correlation with experimental binding affinities. rsc.orgnih.gov However, the accuracy of these methods can be sensitive to various parameters, such as the choice of force field, charges, and the implicit solvent model. nih.govnih.gov

Table 3: Components of MM/PBSA and MM/GBSA Calculations

| Energy Component | Description |

|---|---|

| ΔE_MM | Changes in molecular mechanics energy (internal, van der Waals, and electrostatic energies). nih.gov |

| ΔG_solv | Change in solvation free energy, composed of polar and nonpolar contributions. nih.gov |

| -TΔS | Change in conformational entropy upon binding (often omitted due to high computational cost and potential for large errors). nih.gov |

Predictive Modeling for Biological Activity and Related Properties (e.g., ADME, excluding specific human outcomes)

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) models, is used to forecast the biological activity and pharmacokinetic properties of this compound. researchgate.netnih.gov These in silico models are vital in the early stages of drug discovery to prioritize compounds with favorable properties. nih.govdiva-portal.org

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net 2D-QSAR models use descriptors based on the 2D structure, while 3D-QSAR methods, like Molecular Field Analysis (MFA), consider the 3D arrangement of atoms. researchgate.net These models can predict the activity of new compounds, including this compound, based on their structural features.

ADME prediction models assess properties crucial for a compound's journey through a biological system. mdpi.com These models can predict parameters such as:

Absorption: Properties like intestinal absorption and cell permeability (e.g., using Caco-2 cell models). nih.gov

Distribution: Parameters like plasma protein binding and volume of distribution. diva-portal.org

Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism by enzymes like cytochrome P450s. researchgate.net

Excretion: Forecasting the primary routes of elimination from the body.

These predictions are based on physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural fingerprints, often employing machine learning algorithms. mdpi.com

Thermodynamic Modeling of Solubility and Co-crystallization Phenomena

Thermodynamic modeling is essential for understanding and predicting the solubility of this compound and its potential to form co-crystals. Solubility is a critical physicochemical property that influences a compound's bioavailability. researchgate.net

The solubility of a compound in various solvents can be experimentally determined and then correlated using thermodynamic models like the modified Apelblat equation or the van 't Hoff equation. researchgate.net These models can describe the temperature dependence of solubility and allow for the calculation of thermodynamic properties of dissolution, such as enthalpy and entropy. researchgate.net For the closely related 2-ethoxybenzamide (B1671398), solubility has been shown to increase with temperature in various pure solvents. researchgate.net

Co-crystallization is a technique used to modify the physicochemical properties of a substance by forming a crystalline structure containing two or more different molecules in the same crystal lattice. researchgate.net Thermodynamic models are used to predict the stability and likelihood of co-crystal formation. The Gibbs free energy of co-crystal formation (ΔG_f) is a key parameter; a negative value indicates that co-crystal formation is thermodynamically favorable. researchgate.netnih.gov This can be estimated from solubility data or from the melting points and sublimation energies of the individual components and the co-crystal. nih.govbiointerfaceresearch.com The formation of co-crystals can be driven by either enthalpy or entropy. biointerfaceresearch.com

Advanced Methodological Approaches and Research Techniques

Supramolecular Chemistry and Co-crystallization Strategies for Enhancing Bioavailability (Preclinical focus)

The therapeutic efficacy of many active pharmaceutical ingredients (APIs) is often hampered by poor aqueous solubility, which can lead to low bioavailability. Co-crystallization is a technique in supramolecular chemistry that has emerged as a promising strategy to address this challenge by modifying the physicochemical properties of an API without altering its pharmacological activity. This is achieved by forming a multi-component crystalline solid where the API is associated with a neutral guest molecule, known as a co-former, through non-covalent interactions, most commonly hydrogen bonds.

For a compound like 5-Amino-2-ethoxybenzamide, which possesses functional groups capable of forming hydrogen bonds (amino and amide groups), co-crystallization presents a viable approach to enhance its solubility and dissolution rate. The selection of an appropriate co-former is a critical step in the design of co-crystals. Co-formers are chosen based on their ability to form stable hydrogen bonds with the API. Given the structure of this compound, potential co-formers could include compounds with carboxylic acid, hydroxyl, or other amide functionalities.

While specific preclinical studies on the co-crystallization of this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable. A hypothetical preclinical investigation would involve screening a library of pharmaceutically acceptable co-formers. The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, slurry crystallization, and grinding-assisted co-crystallization. The resulting solid phases would then be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm the formation of a new crystalline entity. Subsequent in vitro dissolution studies would be conducted to assess the enhancement in solubility and dissolution rate compared to the pure API.

Analytical Methodologies for Reaction Monitoring and Purity Confirmation (e.g., TLC, HPLC)

The synthesis and purification of this compound necessitate reliable analytical methods to monitor the progress of chemical reactions and to confirm the purity of the final product. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools in this regard.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective technique used for the qualitative monitoring of chemical reactions. A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent). Different components of the mixture travel up the plate at different rates, allowing for the visualization of the starting materials, intermediates, and products. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can qualitatively assess the consumption of reactants and the formation of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the gold standard for determining the purity of a chemical compound. While specific HPLC methods for this compound are not detailed in the available literature, methods for related benzamide (B126) compounds can be adapted.

A typical reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier. A UV detector is commonly used for the detection of aromatic compounds like benzamides.

Below is an interactive data table summarizing hypothetical HPLC conditions that could be used for the analysis of this compound, based on methods for similar compounds.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for a wide range of organic molecules. |

| Mobile Phase | Acetonitrile:Water (gradient elution) | A gradient allows for the efficient elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | Aromatic compounds like benzamides strongly absorb UV light at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Column Temperature | 25 °C | Room temperature is often sufficient for robust separation. |

For purity confirmation, a sample of the synthesized this compound would be injected into the HPLC system. The resulting chromatogram would show a major peak corresponding to the product and potentially minor peaks for any impurities. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Environmental Persistence Studies and Biodegradation Pathway Analysis (e.g., OECD 301F tests)

The OECD 301F Manometric Respirometry Test is a standard method used to assess the ready biodegradability of chemical substances in an aerobic aqueous medium. In this test, a solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in the dark. The consumption of oxygen by the microorganisms during the biodegradation of the test substance is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

A substance is considered to be readily biodegradable if it reaches a pass level of 60% of its ThOD within a 10-day window during the 28-day test period. oecd.org The 10-day window begins when the degree of biodegradation has reached 10% of the ThOD. umwelt-online.de

Methodological Considerations for Research Reproducibility and Standardization

The reproducibility and standardization of research methodologies are paramount to ensuring the validity and reliability of scientific findings. In the context of research on this compound, several key methodological considerations must be addressed.

Standardization of Analytical Methods: To ensure that analytical results are comparable across different laboratories and studies, the analytical methods used must be properly standardized. saylor.org This involves the use of certified reference standards for the calibration of analytical instruments. libretexts.org For quantitative analysis by HPLC, a calibration curve should be generated using a series of standards of known concentrations. The linearity, accuracy, and precision of the method should be validated according to established guidelines.

Detailed Experimental Reporting: To ensure reproducibility, all experimental procedures must be described in sufficient detail to allow other researchers to replicate the study. This includes a complete description of the synthetic procedures, purification methods, and the parameters of all analytical techniques used. For example, in reporting an HPLC method, the make and model of the instrument, the type of column, the exact composition of the mobile phase, the flow rate, the detection wavelength, and the column temperature should all be specified.

Characterization of Materials: The identity and purity of the this compound used in any study must be unequivocally established and reported. This is typically achieved through a combination of analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis, in addition to purity determination by HPLC.

Advanced Data Analysis and Statistical Methodologies (e.g., Dose-Response Relationships, Meta-Analysis)

Dose-Response Relationships: In preclinical pharmacological studies, a key objective is to characterize the relationship between the dose of a compound and the magnitude of the biological response. This is typically represented by a dose-response curve. The analysis of dose-response data allows for the determination of important parameters such as the EC50 (the concentration of a drug that gives half-maximal response) or the IC50 (the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function). Statistical models are used to fit the experimental data to a sigmoidal dose-response curve, from which these parameters can be derived with confidence intervals.

Statistical Analysis of Preclinical Studies: Preclinical studies should be designed with statistical rigor to avoid bias and to ensure that the results are valid. nih.gov This includes the use of appropriate control groups, randomization of animals to different treatment groups, and blinding of investigators to the treatment allocation. quanticate.com The sample size for each group should be determined based on a power analysis to ensure that the study has a high probability of detecting a true effect if one exists. nih.gov The choice of statistical test for analyzing the data depends on the nature of the data and the experimental design. For comparing the means of multiple groups, analysis of variance (ANOVA) is a commonly used statistical test. nih.gov

Future Perspectives and Emerging Research Avenues for 5 Amino 2 Ethoxybenzamide

Development of Next-Generation Benzamide (B126) Derivatives with Tuned Potency and Selectivity

The benzamide core is a well-established pharmacophore present in a wide array of clinically successful drugs. The structure of 5-Amino-2-ethoxybenzamide is particularly amenable to medicinal chemistry campaigns aimed at creating next-generation derivatives with finely tuned biological activities. Structure-activity relationship (SAR) studies are central to this endeavor, allowing researchers to systematically modify the molecule and assess the impact on potency and selectivity towards a specific biological target. walshmedicalmedia.comnih.gov

The primary amino group at the C-5 position is a key handle for derivatization. It can be readily acylated, alkylated, sulfonated, or used in reductive amination and coupling reactions to introduce a diverse range of substituents. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile, thereby influencing its interaction with target proteins. For instance, incorporating specific moieties could target enzymes like histone deacetylases (HDACs), where aminobenzamides have shown significant promise as inhibitors. nih.govnih.gov

Simultaneously, the 2-ethoxy group can be varied to probe the size and electronic requirements of the binding pocket. Modifying this alkoxy chain (e.g., to methoxy (B1213986), propoxy, or branched ethers) can impact metabolic stability and target affinity. acs.org By systematically exploring the chemical space around these two key positions, libraries of novel compounds can be generated and screened for a multitude of therapeutic areas, including oncology, neuroscience, and infectious diseases. walshmedicalmedia.comnih.gov

| Modification Site | Potential Modification | Anticipated Impact on Properties | Therapeutic Rationale |

| 5-Amino Group | Acylation with various carboxylic acids | Modulate hydrogen bonding, introduce new pharmacophoric elements | Enhance target binding affinity (e.g., for kinases, HDACs) |

| Sulfonylation | Increase polarity and solubility, alter binding geometry | Improve pharmacokinetic profile, explore new interactions | |

| N-Alkylation (e.g., with benzyl (B1604629) groups) | Increase lipophilicity, introduce steric bulk | Enhance cell permeability, tune receptor selectivity | |

| 2-Ethoxy Group | Chain length variation (methoxy, propoxy) | Fine-tune steric fit within the target's binding pocket | Optimize potency and reduce off-target effects |

| Introduction of fluorine | Block metabolic oxidation, alter electronic properties | Improve metabolic stability and binding affinity | |

| Benzamide N-H | Alkylation or substitution | Modify hydrogen bond donor capacity, alter conformation | Enhance membrane permeability and oral bioavailability |

Integration of Systems Biology and Omics Technologies for Comprehensive Understanding

To fully harness the therapeutic potential of this compound and its future derivatives, a comprehensive understanding of their biological effects is crucial. Modern systems biology, powered by high-throughput "omics" technologies, offers a holistic alternative to the traditional single-target approach to drug discovery. nih.govfrontiersin.org Integrating genomics, transcriptomics, proteomics, and metabolomics can elucidate a compound's mechanism of action, identify off-target effects, and discover predictive biomarkers. nih.govresearchgate.net

A future research program could involve treating relevant cell lines or model organisms with a lead derivative of this compound and applying a multi-omics workflow:

Transcriptomics (RNA-seq): Would reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways being modulated.

Proteomics: Could identify the direct protein targets and downstream changes in protein expression or post-translational modifications, offering a detailed map of the compound's cellular impact.

Metabolomics: Would analyze changes in the cellular metabolome, highlighting alterations in metabolic pathways that could be linked to the compound's therapeutic effect or potential toxicity. researchgate.net

This integrated data can build a comprehensive network of the compound's interactions within a biological system, accelerating its development by predicting efficacy and potential adverse effects early in the process. frontiersin.org

Applications in Advanced Materials Science, including Coordination Polymers

The field of materials science offers exciting, non-pharmaceutical applications for this compound. The molecule's distinct functional groups make it an excellent candidate as an organic ligand, or "linker," for the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov The primary amine and the amide oxygen atom can act as Lewis basic sites, capable of coordinating with a wide variety of metal ions. mdpi.com

By selecting different metal centers (e.g., copper, zinc, cobalt, lanthanides), researchers can construct novel one-, two-, or three-dimensional crystalline materials with tailored properties. mdpi.comnih.gov The ethoxy group and the benzamide backbone can influence the framework's porosity, stability, and functionality. These materials could find applications in:

Gas Storage and Separation: Where the porous structure of a MOF can selectively adsorb specific gases.

Catalysis: Where the metal nodes can act as catalytic centers.

Sensing: Where the framework's luminescent or electronic properties change upon binding to an analyte.

Energy Storage: Amide-functionalized MOFs have recently been explored as high-performance materials for batteries. acs.org

The versatility of this compound as a building block opens a promising avenue for the rational design of functional materials with tunable characteristics. acs.orgmdpi.com

| Metal Ion | Potential Coordination Site(s) | Resulting Material Type | Potential Application |

| Zinc (Zn²⁺) | Amino (N), Amide (O) | Metal-Organic Framework (MOF) | Luminescence, Chemical Sensing |

| Copper (Cu²⁺) | Amino (N), Amide (O) | 1D or 2D Coordination Polymer | Catalysis, Gas Separation |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Amide (O) | Luminescent Coordination Polymer | Optical materials, Anti-counterfeiting |

| Iron (Fe³⁺) | Amino (N), Amide (O) | Porous MOF | Drug delivery, MRI Contrast Agent |

Exploration as Chemical Probes for Novel Biological Targets

Chemical probes are indispensable tools for dissecting complex biological processes. youtube.com A high-quality probe allows for the acute and selective modulation of a specific protein target in living systems, complementing genetic techniques. researchgate.netpageplace.de The this compound scaffold is an attractive starting point for the development of such probes.